Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
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Overview
Description
Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a pyridyl group, a piperazine ring, and multiple methoxy groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of a base like DBU and the use of solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of piperazine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and pyridyl group play crucial roles in binding to biological receptors, modulating their activity . This compound may act as an agonist or antagonist, depending on the target receptor and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share structural similarities, including the presence of a piperazine ring, but differ in their specific functional groups and biological activities .
Uniqueness
What sets Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride apart is its unique combination of a pyridyl group, multiple methoxy groups, and a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
16785-32-3 |
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Molecular Formula |
C20H27Cl2N3O4 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride |
InChI |
InChI=1S/C20H25N3O4.2ClH/c1-25-17-12-15(13-18(26-2)20(17)27-3)16(24)14-22-8-10-23(11-9-22)19-6-4-5-7-21-19;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H |
InChI Key |
KLKVUXPRXLNDEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Origin of Product |
United States |
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